molecular formula C9H19NO2 B1619653 alpha,2,6-Trimethylmorpholin-4-ylethanol CAS No. 63295-51-2

alpha,2,6-Trimethylmorpholin-4-ylethanol

Cat. No.: B1619653
CAS No.: 63295-51-2
M. Wt: 173.25 g/mol
InChI Key: VTTSSRXYYVVNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha,2,6-Trimethylmorpholin-4-ylethanol: is a chemical compound with the molecular formula C9H19NO2. It is a morpholine derivative, characterized by the presence of three methyl groups and an ethanol group attached to the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,2,6-Trimethylmorpholin-4-ylethanol typically involves the reaction of 2,6-dimethylmorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the morpholine ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha,2,6-Trimethylmorpholin-4-ylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha,2,6-Trimethylmorpholin-4-ylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha,2,6-Trimethylmorpholin-4-ylethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: Alpha,2,6-Trimethylmorpholin-4-ylethanol is unique due to the presence of both methyl and ethanol groups, which confer distinct chemical properties and reactivity. These structural features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(11)4-10-5-8(2)12-9(3)6-10/h7-9,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTSSRXYYVVNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979381
Record name 1-(2,6-Dimethylmorpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63295-51-2
Record name α,2,6-Trimethyl-4-morpholineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63295-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,2,6-Trimethylmorpholin-4-ylethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063295512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,6-Dimethylmorpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,2,6-trimethylmorpholin-4-ylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The compound 2,6-dimethyl-N-(2-hydroxypropyl) morpholine was prepared by the method of Example 1 from 100.56 grams 2,6-dimethylmorpholine (0.87 moles) and 50.53 grams of propylene oxide (0.87 moles). Distillation of the reaction mixture gave 116.1 grams (76.8%) of the alcohol as a pale yellow oil, bp 70°-72° C. at 0.25 mm of Hg. The following elemental analysis was obtained: calc. 62.4 C, 11.1 H, 8.1 N; found 62.0 C, 10.8 H, 8.0 N.
Quantity
100.56 g
Type
reactant
Reaction Step One
Quantity
50.53 g
Type
reactant
Reaction Step One
Yield
76.8%

Synthesis routes and methods II

Procedure details

3 g of tris-(2-hydroxypropyl)amine and 1 g of SnO2 doped with sulfuric acid were heated in a manner similar to that described in Example 3 for a period of 1 h at 250° C. There were obtained, in addition to 50 wt % of educt, 30 wt % of N-(2-hydroxypropyl)-2,6-dimethylmorpholine.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
SnO2
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha,2,6-Trimethylmorpholin-4-ylethanol
Reactant of Route 2
alpha,2,6-Trimethylmorpholin-4-ylethanol
Reactant of Route 3
Reactant of Route 3
alpha,2,6-Trimethylmorpholin-4-ylethanol
Reactant of Route 4
Reactant of Route 4
alpha,2,6-Trimethylmorpholin-4-ylethanol
Reactant of Route 5
alpha,2,6-Trimethylmorpholin-4-ylethanol
Reactant of Route 6
Reactant of Route 6
alpha,2,6-Trimethylmorpholin-4-ylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.